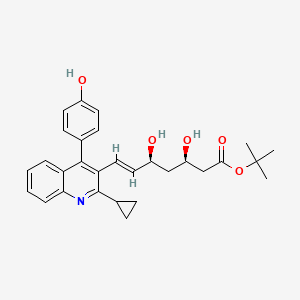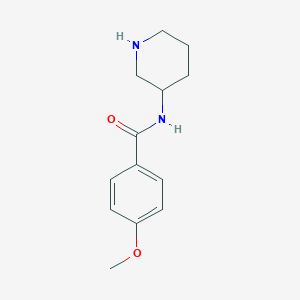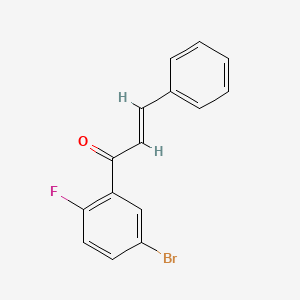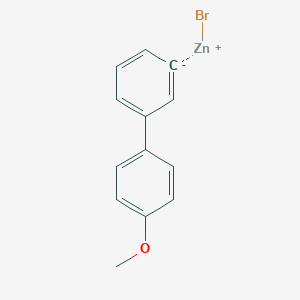
3-(4-Methoxyphenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromoanisole with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:
4-Bromoanisole+Phenylzinc Bromide→3-(4-Methoxyphenyl)phenylzinc Bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors with precise control over temperature and pressure. The reaction is typically conducted in THF as the solvent, which provides a stable medium for the organozinc compound. The product is then purified through distillation or crystallization to achieve the desired concentration of 0.25 M in THF.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. In cross-coupling reactions, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and advanced materials.
科学研究应用
3-(4-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which 3-(4-Methoxyphenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the organozinc compound and promotes the formation of the carbon-carbon bond. The methoxy group on the phenyl ring enhances the reactivity of the compound by stabilizing the transition state and increasing the nucleophilicity of the phenyl group.
相似化合物的比较
Similar Compounds
- 3-(3-Fluoro-4-Methoxyphenyl)phenylzinc Bromide
- 3-(4-Dimethylaminophenyl)phenylzinc Bromide
- 3-(4-Morpholinylmethyl)phenylzinc Bromide
Uniqueness
3-(4-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers improved performance in cross-coupling reactions and greater stability in THF.
属性
分子式 |
C13H11BrOZn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NMQDVCYBZOEHEW-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


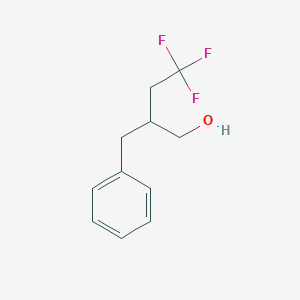

![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
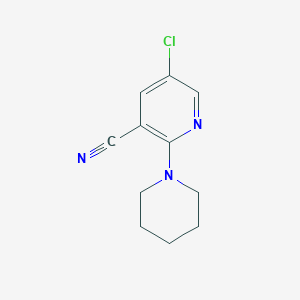
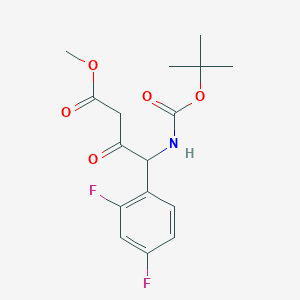
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)

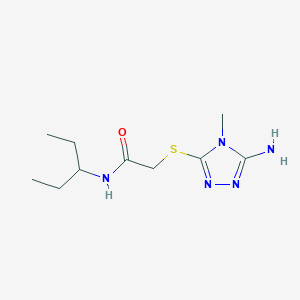
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
